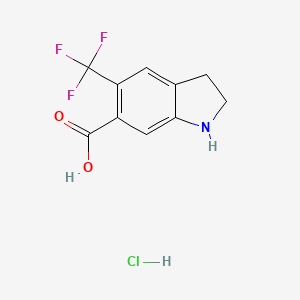

5-(trifluoromethyl)-2,3-dihydro-1H-indole-6-carboxylic acid hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“5-(trifluoromethyl)-2,3-dihydro-1H-indole-6-carboxylic acid hydrochloride” is a chemical compound that contains a trifluoromethyl group. The trifluoromethyl group is a functional group that has the formula -CF3 . This group is often used in pharmaceuticals and drugs . The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine .

Synthesis Analysis

The synthesis of trifluoromethyl compounds involves various methods. Carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Another route to trifluoromethyl aromatics is the reaction of aryl iodides with trifluoromethyl copper . Trifluoromethyl carbonyls can be prepared by reaction of aldehydes and esters with Ruppert’s reagent . A specific synthesis method for a similar compound, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), has been reported .Chemical Reactions Analysis

The chemical reactions involving trifluoromethyl compounds are diverse. For instance, the trifluoromethyl group occurs in certain pharmaceuticals, drugs, and abiotically synthesized natural fluorocarbon-based compounds . The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group .Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Compounds

5-(Trifluoromethyl)-2,3-dihydro-1H-indole-6-carboxylic acid hydrochloride serves as a precursor in the synthesis of complex molecules. For instance, it has been used in the preparation of novel indole-benzimidazole derivatives. These derivatives were obtained by condensing indole carboxylic acids with substituted o-phenylenediamines, highlighting the compound's utility in creating biologically relevant scaffolds (Wang et al., 2016).

Electropolymerization Studies

The compound also finds applications in electropolymerization studies. A mixed electrolyte containing acetic acid and boron trifluoride ethyl ether, alongside poly(ethylene glycol), facilitated the electrochemical synthesis of indole and its derivatives. This method enables the production of high-quality polyindoles exhibiting good electrochemical behavior and fluorescence properties, showcasing the compound's versatility in material science applications (Liu, 2019).

Chemical Transformation Studies

Research has also explored the trifluoromethyl group's chemical transformations. An innovative synthesis approach was developed for 5-fluoro-dihydroindolizines via dual C-F bond cleavage in a trifluoromethyl group. This process involved photocatalytic defluorinative coupling of pyrrole-2-acetic acids and α-trifluoromethyl alkenes, leading to gem-difluoroalkenes. Such studies demonstrate the compound's potential in facilitating complex chemical transformations that are significant in medicinal chemistry and drug development (Sun & Zhou, 2022).

Applications in Organic Synthesis

The compound plays a crucial role in organic synthesis, including the strategic development towards core moieties of bioactive molecules. A concise and regioselective synthesis approach using 5-(trifluoromethyl)-2,3-dihydro-1H-indole-6-carboxylic acid hydrochloride led to the construction of important scaffolds like 6-bromo-5-methoxy-1H-indole-3-carboxylic acid. This methodology underscores the compound's utility in the synthesis of structurally diverse and functionally rich organic compounds (Sharma et al., 2020).

Eigenschaften

IUPAC Name |

5-(trifluoromethyl)-2,3-dihydro-1H-indole-6-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3NO2.ClH/c11-10(12,13)7-3-5-1-2-14-8(5)4-6(7)9(15)16;/h3-4,14H,1-2H2,(H,15,16);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDEOEEYCPLTNGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=CC(=C(C=C21)C(F)(F)F)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClF3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(trifluoromethyl)-2,3-dihydro-1H-indole-6-carboxylic acid hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(4-bromophenyl)-3-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2997853.png)

![3-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methylquinolin-4(1H)-one](/img/structure/B2997854.png)

![[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]-(7-methoxy-1-benzofuran-2-yl)methanone](/img/structure/B2997856.png)

![7-Fluoro-2-methyl-3-[[1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2997858.png)

![Tert-butyl 2-benzyl-2,5-diazaspiro[3.4]octane-5-carboxylate](/img/structure/B2997865.png)

![{2-[3-(3-Pyridinyl)-1H-1,2,4-triazol-5-yl]ethyl}amine dihydrochloride hydrate](/img/structure/B2997867.png)

![tert-butyl N-[2-[3-(dimethylamino)propylamino]ethyl]carbamate](/img/structure/B2997873.png)

![N-[1-(2-Methoxyacetyl)-3-methylazetidin-3-yl]prop-2-enamide](/img/structure/B2997874.png)